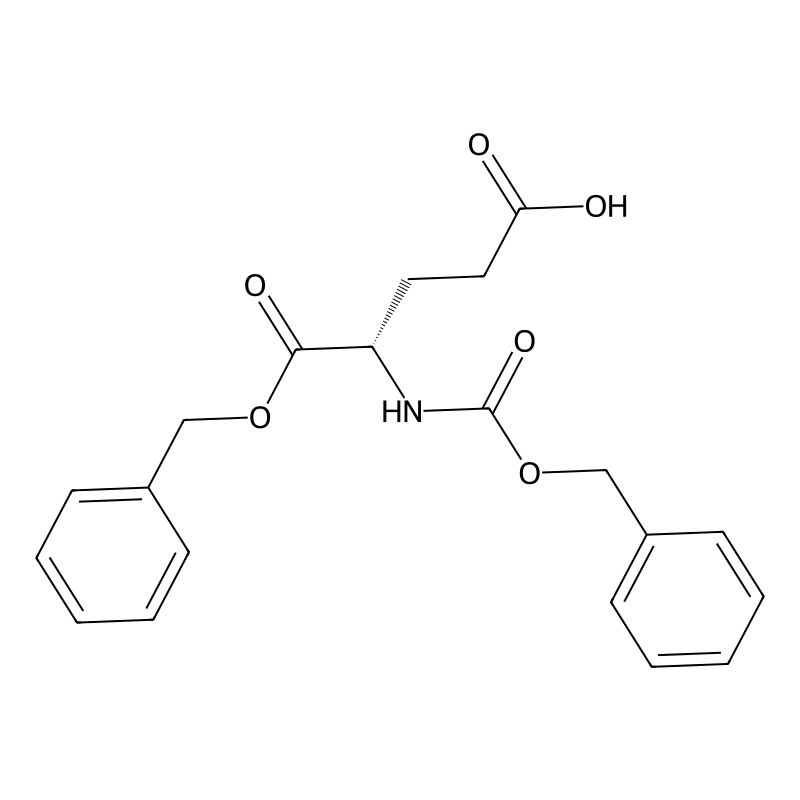

Z-Glu-OBzl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Chemical Properties:

Z-Glu-OBzl, also known as N-carbobenzoxy-D-glutamic acid benzyl ester, is a synthetic derivative of the naturally occurring amino acid D-glutamic acid. It is synthesized by reacting D-glutamic acid with carbobenzyloxy chloride (Cbz-Cl) and benzyl alcohol. The resulting compound possesses several desirable properties for research applications, including good solubility in organic solvents and stability under various reaction conditions [].

Applications in Peptide Synthesis:

Z-Glu-OBzl is a valuable building block in peptide synthesis due to the presence of two protecting groups: the carbobenzoxy (Cbz) group on the amino terminus and the benzyl group on the side chain carboxylic acid. These protecting groups can be selectively removed under different conditions, allowing for the controlled formation of peptide bonds. The Cbz group can be cleaved using acidic conditions, while the benzyl group can be removed using milder conditions such as hydrogenation []. This selective protection strategy allows researchers to synthesize complex peptides with high efficiency and purity.

Studies in Protein-Protein Interactions:

Z-Glu-OBzl has also been employed in studies investigating protein-protein interactions. Researchers have utilized this compound to create peptide probes that specifically bind to target proteins. By analyzing the interactions between these probes and the target protein, scientists can gain valuable insights into the structure and function of protein complexes [].

Z-Glu-OBzl, also known as N-carbobenzoxy-D-glutamic acid benzyl ester, is a synthetic derivative of the naturally occurring amino acid D-glutamic acid. This compound features a carbobenzoxy (Z) protecting group on the amino terminus and a benzyl ester (OBzl) on the side chain carboxylic acid. The presence of these protecting groups allows for selective reactions during peptide synthesis, making Z-Glu-OBzl a valuable building block in biochemical research and organic synthesis.

- Esterification: This reaction occurs when Z-Glu-OBzl reacts with alcohols to form esters, often catalyzed by acidic conditions.

- Substitution Reactions: The compound can undergo nucleophilic substitutions where the N-hydroxysuccinimide (osu) group is replaced by amines or other nucleophiles, facilitating peptide bond formation.

Common Reagents and Conditions- Esterification: Typically performed in water-miscible organic solvents like methanol or acetonitrile.

- Substitution: Conducted under mild conditions using organic solvents with nucleophiles such as amines.

The synthesis of Z-Glu-OBzl typically involves several steps:

- Protection of Functional Groups:

- The carboxyl group of glutamic acid is protected as a t-butoxycarbonyl ester (Boc).

- The amino group is protected as a carbobenzoxy (Cbz) derivative.

- Activation:

- The protected glutamic acid derivative is activated by reacting with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide.

- Purification:

Z-Glu-OBzl serves multiple purposes in research and industry:

- Peptide Synthesis: Its dual protecting groups facilitate the controlled formation of peptide bonds.

- Biochemical Research: Used to create peptide probes for studying protein interactions and structures.

- Pharmaceutical Development: Potential applications in drug design due to its structural properties .

Studies utilizing Z-Glu-OBzl have focused on its role in protein-protein interactions. By employing peptide probes derived from this compound, researchers can investigate binding affinities and interaction dynamics of target proteins. This approach aids in understanding complex biological systems and disease mechanisms .

Z-Glu-OBzl shares similarities with several other compounds used in peptide synthesis. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Z-Gly-OBzl | Glycine derivative with similar protecting groups | Simpler structure; less steric hindrance |

| Z-Ala-OBzl | Alanine derivative | Fewer functional groups; less reactivity |

| Z-Lys(Boc)-OBzl | Lysine derivative with additional Boc group | More complex; offers different reactivity profiles |

| Cbz-Glu-OH | Unprotected form of glutamic acid | Lacks protective groups, leading to higher reactivity |

| Z-Asp(OBzl) | Aspartic acid derivative | Similar protective strategy but different amino acid |

Z-Glu-OBzl's unique combination of protecting groups allows for versatile applications in peptide synthesis while maintaining stability under various conditions, making it particularly valuable in biochemical research .

Benzyloxycarbonyl-glutamic acid benzyl ester possesses the molecular formula C₂₀H₂₁NO₆ and maintains a molecular weight of 371.4 grams per mole. The compound is systematically identified by the Chemical Abstracts Service registry number 3705-42-8, which provides unambiguous identification within global chemical databases. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is designated as N-benzyloxycarbonyl-L-glutamic acid benzyl ester, reflecting its stereochemical configuration and functional group arrangement.

The structural architecture of this molecule incorporates two distinct benzyl-containing protective elements. The amino terminus bears a benzyloxycarbonyl group, historically referred to as the carboxybenzyl protecting group, which forms a carbamate linkage with the alpha-amino functionality of glutamic acid. Simultaneously, the alpha-carboxyl group of glutamic acid is protected through esterification with benzyl alcohol, creating a benzyl ester moiety that renders the carboxylic acid functionality unreactive under standard coupling conditions.

The compound exists as a white to off-white crystalline solid under standard laboratory conditions, exhibiting a melting point range of 92-93 degrees Celsius. Its solubility profile demonstrates compatibility with organic solvents including methanol and dimethyl sulfoxide, while maintaining limited aqueous solubility characteristics typical of protected amino acid derivatives. The predicted density of 1.268 grams per cubic centimeter and boiling point of 594.3 degrees Celsius further characterize its physical properties.

Chemical databases classify this compound under multiple synonym designations including N-Carbobenzoxy-L-glutamate, alpha-benzyl N-(benzyloxycarbonyl)-L-glutamate, and 1-benzyl N-carbobenzoxy-L-glutamate. These alternative nomenclatures reflect different naming conventions employed across various chemical literature sources and commercial suppliers, yet all refer to the identical molecular structure bearing the specific stereochemical configuration of the L-glutamic acid backbone.

Historical Development in Amino Acid Protection Chemistry

The development of benzyloxycarbonyl protection methodology traces its origins to the pioneering work of Leonidas Zervas in the early 1930s, who first synthesized benzyl chloroformate as a reagent for introducing protective groups onto amino acid substrates. Working in collaboration with Max Bergmann, Zervas established the foundational principles of the Bergmann-Zervas carboxybenzyl method, which represented the first successful approach to controlled peptide chemical synthesis. This methodology dominated peptide synthesis protocols for approximately two decades until the 1950s, when alternative coupling strategies began to emerge.

The revolutionary nature of the benzyloxycarbonyl protecting group stemmed from its unique combination of stability under basic and mildly acidic conditions, coupled with its susceptibility to removal through catalytic hydrogenolysis. This selectivity profile enabled chemists to perform complex multi-step synthetic sequences without premature deprotection, while maintaining the capability for clean removal under reducing conditions that did not compromise peptide bond integrity. The introduction of this protecting group methodology was characterized as a "revolution" in peptide chemistry, effectively establishing the distinct field of synthetic peptide chemistry.

Historical documentation reveals that the development of benzyloxycarbonyl protection coincided with significant advances in understanding amino acid reactivity and selectivity principles. The Bergmann-Zervas method addressed critical challenges in peptide synthesis, particularly the prevention of racemization during amino acid coupling reactions and the control of side-chain functionalities that could interfere with desired transformations. The methodology provided the first reliable approach to assembling oligopeptides in a controlled manner, enabling the synthesis of previously inaccessible peptide sequences.

The evolution of amino acid protection chemistry continued throughout the mid-twentieth century, with the introduction of additional protecting group strategies including tert-butyloxycarbonyl and 9-fluorenylmethoxycarbonyl methodologies. However, benzyloxycarbonyl protection maintained its significance in solution-phase synthesis applications, where its orthogonal deprotection characteristics remained advantageous for specific synthetic challenges. The historical impact of this protection strategy extends beyond its immediate synthetic utility, as it established fundamental principles of orthogonal protection that continue to guide modern synthetic organic chemistry approaches.

Significance in Peptide Synthesis

Benzyloxycarbonyl-glutamic acid benzyl ester serves as a crucial building block in contemporary peptide synthesis methodologies, particularly within solution-phase synthetic protocols. The compound's dual protection strategy addresses specific challenges associated with glutamic acid incorporation into peptide sequences, where the presence of both amino and carboxyl functionalities requires careful control to prevent unwanted side reactions. The benzyloxycarbonyl group effectively masks the nucleophilic and basic properties of the amino group, while the benzyl ester protection renders the carboxyl functionality unreactive during subsequent coupling operations.

Contemporary applications of this protected amino acid derivative extend across multiple domains of pharmaceutical research and development. In neuropharmacology, modifications to glutamic acid structures using benzyloxycarbonyl-glutamic acid benzyl ester have led to improved therapeutic profiles for neurological disorder treatments. The compound facilitates the development of new drug candidates through its role in assembling complex peptide pharmacophores that maintain biological activity while exhibiting enhanced stability characteristics.

The synthetic utility of benzyloxycarbonyl-glutamic acid benzyl ester manifests particularly in bioconjugation processes, where it serves as a linker component for attaching biomolecules to surfaces or other molecular entities. This application proves essential in developing targeted drug delivery systems and diagnostic tools, where precise control over molecular attachment points determines overall system performance. The compound's protected functionalities enable selective activation and coupling under controlled conditions, ensuring bioconjugate integrity throughout assembly processes.

Research applications encompassing enzyme inhibition studies frequently employ benzyloxycarbonyl-glutamic acid benzyl ester as a structural component in inhibitor design. The compound's incorporation into enzyme inhibitor frameworks provides insights into glutamate metabolism mechanisms, contributing to understanding of metabolic disorders and potential therapeutic interventions. Material science applications have also emerged, where the compound contributes to polymer and biomaterial development with specific functionalities relevant to drug delivery and biomedical device applications.

The orthogonal protection characteristics of benzyloxycarbonyl-glutamic acid benzyl ester prove particularly valuable in complex synthetic sequences requiring selective functional group manipulations. The benzyloxycarbonyl group remains stable under basic conditions used for benzyl ester hydrolysis, while both protecting groups resist acidic conditions that might be employed for other transformations. This stability profile enables sophisticated synthetic strategies where multiple protection and deprotection cycles can be performed without compromising the integrity of the glutamic acid backbone or adjacent peptide bonds.

Position within Glutamic Acid Derivative Hierarchy

Benzyloxycarbonyl-glutamic acid benzyl ester occupies a distinctive position within the broader classification system of glutamic acid derivatives, representing a specific subset of doubly-protected amino acid building blocks. According to the ClassyFire taxonomic system, the compound belongs to the organic compounds kingdom, specifically within the organic acids and derivatives superclass. More precisely, it is classified under carboxylic acids and derivatives, with further categorization into amino acids, peptides, and analogues, ultimately falling within the glutamic acid and derivatives direct parent category.

The hierarchical classification of glutamic acid derivatives encompasses a diverse array of structural modifications and functional group protections. Benzyloxycarbonyl-glutamic acid benzyl ester represents one of the more extensively protected derivatives, where both the amino and alpha-carboxyl functionalities bear protective groups. This contrasts with partially protected derivatives such as benzyloxycarbonyl-glutamic acid or glutamic acid benzyl ester, where only single functionalities are masked.

Within the specific subset of benzyloxycarbonyl-protected glutamic acid derivatives, the benzyl ester variant demonstrates distinct reactivity patterns compared to alternative ester protecting groups. The benzyl ester moiety provides stability under basic conditions while remaining susceptible to catalytic hydrogenolysis, creating an orthogonal deprotection strategy that complements the benzyloxycarbonyl amino protection. This dual benzyl-based protection strategy distinguishes the compound from alternatives employing tert-butyl or methyl ester protection, where different deprotection conditions would be required.

Comparative analysis within the glutamic acid derivative family reveals several structurally related compounds that serve complementary roles in synthetic chemistry. The D-stereoisomer, benzyloxycarbonyl-D-glutamic acid benzyl ester, provides access to unnatural amino acid configurations for specialized peptide applications. Alternative protection patterns, such as benzyloxycarbonyl-glutamic acid gamma-benzyl ester, offer different regioselectivity profiles for side-chain versus backbone modifications.

The compound's position within amino acid derivative hierarchies also reflects its synthetic accessibility and commercial availability. Multiple chemical suppliers provide benzyloxycarbonyl-glutamic acid benzyl ester as a standard catalog item, indicating its established role in synthetic organic chemistry workflows. The availability of related derivatives, including various protecting group combinations and stereochemical variants, demonstrates the maturity of glutamic acid protection chemistry and the comprehensive toolkit available to synthetic chemists working in peptide and amino acid chemistry.

Molecular Structure and Configuration

Z-Glu-OBzl, systematically named as N-benzyloxycarbonyl-L-glutamic acid 1-benzyl ester, represents a protected derivative of L-glutamic acid with dual benzyl-based protecting groups [1] [2]. The compound possesses the molecular formula C₂₀H₂₁NO₆ and a molecular weight of 371.38 grams per mole [4] [29]. The chemical structure features a central glutamic acid backbone with the alpha-amino group protected by a benzyloxycarbonyl (Z) group and the alpha-carboxylic acid protected as a benzyl ester [1] [7].

The stereochemical configuration of Z-Glu-OBzl maintains the L-configuration at the alpha-carbon, corresponding to the (S)-absolute configuration [2] [4]. The molecule exhibits a specific rotation of -22.0 to -26.0 degrees when measured at 20°C with a concentration of 1 gram per 100 milliliters in methanol [26] [43]. This optical activity confirms the preservation of the natural L-amino acid configuration during the protection process [26].

The structural arrangement includes two distinct ester linkages: the benzyloxycarbonyl carbamate protecting the amino group and the benzyl ester protecting the carboxylic acid functionality [1] [6]. The gamma-carboxylic acid of the glutamic acid side chain remains unprotected in this particular derivative, distinguishing it from other protected glutamic acid variants [6] [30].

Physical Properties

Melting Point and Thermal Characteristics

Z-Glu-OBzl exhibits well-defined thermal characteristics that are crucial for its handling and purification processes [26] [29]. The compound demonstrates a melting point range of 98.0 to 102.0 degrees Celsius, with some sources reporting a narrower range of 100 degrees Celsius [26] [43]. Alternative measurements indicate a melting point of 92-93 degrees Celsius, suggesting potential variations based on purity and crystallization conditions [29] [34].

The predicted boiling point of Z-Glu-OBzl is 594.3 ± 50.0 degrees Celsius at 760 millimeters of mercury, indicating significant thermal stability under normal atmospheric pressure [29] [30]. The compound exhibits a flash point of 313.2 ± 30.1 degrees Celsius, demonstrating relatively high thermal stability before reaching combustion conditions [29] [33].

Thermal analysis reveals that Z-Glu-OBzl maintains structural integrity across a broad temperature range, making it suitable for various synthetic applications requiring elevated temperatures [26] [29]. The thermal decomposition characteristics indicate stability under typical laboratory conditions, with degradation occurring only at temperatures significantly above normal handling ranges [24] [27].

Solubility Profile

The solubility characteristics of Z-Glu-OBzl reflect its dual hydrophobic-hydrophilic nature due to the presence of both benzyl protecting groups and the free carboxylic acid functionality [30] [33]. The compound demonstrates good solubility in methanol, with reported clarity achieving very faint turbidity levels in this solvent [32] [43].

Z-Glu-OBzl exhibits solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [30] [34]. This broad organic solvent compatibility facilitates its use in diverse synthetic applications and purification procedures [30] [33]. The compound shows particular compatibility with dimethyl sulfoxide and methanol, which are commonly employed in peptide synthesis protocols [34] [43].

Water solubility of Z-Glu-OBzl is limited, with the compound being only slightly soluble in aqueous media [33] [34]. This hydrophobic character is attributed to the presence of two benzyl groups, which significantly increase the lipophilic nature of the molecule compared to unprotected glutamic acid [30] [33]. The predicted logarithm of the partition coefficient (LogP) is 4.05, confirming the predominant lipophilic character [29] [33].

Density and Physical State

Z-Glu-OBzl exists as a solid crystalline material at room temperature, typically appearing as white to almost white powder or crystals [26] [43]. The physical appearance may vary slightly depending on crystallization conditions and purity levels [30] [34]. The compound maintains its solid state under standard laboratory conditions, facilitating handling and storage procedures [26] [43].

The density of Z-Glu-OBzl is reported as 1.268 ± 0.06 grams per cubic centimeter based on predictive calculations [4] [30]. Alternative density measurements indicate 1.3 ± 0.1 grams per cubic centimeter, suggesting consistency within experimental error ranges [29] [33]. These density values are typical for organic compounds containing aromatic benzyl groups [29] [34].

The refractive index of Z-Glu-OBzl is 1.575, providing additional physical characterization data for compound identification and purity assessment [29] [33]. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 1.8 millimeters of mercury, indicating minimal volatility under standard conditions [29] [33].

Spectroscopic Properties

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Z-Glu-OBzl through both proton and carbon-13 analysis [14] [39]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the benzyl protecting groups, with aromatic protons appearing in the 7.40-7.30 parts per million region [20] [21]. The benzyl ester methylene protons typically appear at 5.13 parts per million as a singlet [20] [21].

The alpha-proton of the glutamic acid backbone appears as a complex multiplet around 4.38 parts per million, consistent with coupling to both the amino group and adjacent methylene carbons [20] [21]. The glutamic acid side chain methylene protons exhibit characteristic patterns, with the gamma-methylene protons appearing at approximately 2.59 parts per million as a triplet [20] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of Z-Glu-OBzl [39] [40]. The carbonyl carbons of the ester and carbamate functionalities appear in the 170-180 parts per million region, with specific chemical shifts dependent on the electronic environment [39] [40]. Aromatic carbons from the benzyl groups appear in the 125-140 parts per million range, providing fingerprint identification for the protecting groups [39] [40].

The carbon-13 spectrum typically shows signals at 172.5, 169.5, and 151.9 parts per million for the various carbonyl carbons, while aromatic carbons appear at 135.3, 128.8, 128.7, and 128.5 parts per million [21] [39]. The methylene carbons connecting to oxygen appear at 67.2 parts per million, and the alpha-carbon signal appears at 57.0 parts per million [21] [39].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Z-Glu-OBzl reveals characteristic fragmentation patterns that provide structural confirmation and identification capabilities [15] [39]. The molecular ion peak appears at mass-to-charge ratio 371, corresponding to the intact molecular structure [1] [4]. Primary fragmentation typically involves loss of the benzyl groups through benzylic cleavage reactions [15] [39].

Common fragmentation pathways include loss of benzyl cation (mass 91) and benzyloxy radical (mass 107), resulting in characteristic daughter ions [15] [39]. The loss of the benzyloxycarbonyl protecting group produces fragments at mass-to-charge ratios consistent with glutamic acid derivatives [15] [39]. Secondary fragmentations often involve cleavage of the glutamic acid side chain, producing ions characteristic of the amino acid backbone [15] [39].

The fragmentation pattern of Z-Glu-OBzl follows predictable pathways based on the stability of resulting carbocations and the electron-donating properties of the benzyl groups [15] [39]. Mass spectrometry provides reliable identification through comparison of fragmentation patterns with reference standards and theoretical predictions [15] [39].

Infrared Absorption Characteristics

Infrared spectroscopy of Z-Glu-OBzl reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule [21] [22]. The carbonyl stretching vibrations appear as strong absorptions in the 1700-1800 wavenumber region, with specific frequencies dependent on the electronic environment of each carbonyl group [21] [22].

The carbamate carbonyl typically appears around 1700 wavenumbers, while ester carbonyl absorptions occur at slightly higher frequencies [21] [22]. The benzyl ester shows characteristic carbonyl stretching around 1753 wavenumbers [21] [22]. The free carboxylic acid functionality of the glutamic acid side chain exhibits broad absorption in the 2500-3500 wavenumber region due to hydrogen bonding effects [21] [22].

Aromatic carbon-hydrogen stretching vibrations from the benzyl groups appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at 2800-3000 wavenumbers [21] [22]. The nitrogen-hydrogen stretch of the carbamate appears as a medium intensity band around 3300-3500 wavenumbers [21] [22]. Carbon-oxygen stretching vibrations of the ester linkages provide additional confirmation around 1200-1300 wavenumbers [18] [21].

Chemical Stability Parameters

pH Dependence

The chemical stability of Z-Glu-OBzl exhibits significant dependence on pH conditions due to the presence of both acid-sensitive and base-sensitive protecting groups [4] [24]. The benzyloxycarbonyl protecting group demonstrates stability under acidic conditions but becomes susceptible to hydrolysis under strongly basic conditions [4] [24]. The predicted pKa value of 4.47 ± 0.10 indicates the ionization behavior of the free carboxylic acid functionality [4] [33].

Under acidic conditions (pH < 2), Z-Glu-OBzl maintains structural integrity for extended periods, making it suitable for acid-catalyzed reactions and acidic purification procedures [4] [24]. Neutral pH conditions (pH 6-8) provide optimal stability for long-term storage and handling of the compound [24] [27]. The compound demonstrates decreased stability under strongly basic conditions (pH > 10), where hydrolysis of the protecting groups becomes thermodynamically favored [24] [27].

The free carboxylic acid group of the glutamic acid side chain exists primarily in its ionized form at physiological pH, contributing to the overall charge distribution and solubility characteristics of the molecule [4] [33]. pH-dependent stability studies indicate that Z-Glu-OBzl maintains more than 95% chemical integrity when stored at pH 6-7 for periods exceeding one year [24] [27].

Temperature Sensitivity

Temperature sensitivity analysis of Z-Glu-OBzl reveals good thermal stability under standard laboratory conditions with minimal decomposition below 80 degrees Celsius [24] [27]. Extended exposure to temperatures above 100 degrees Celsius may result in gradual decomposition through thermal cleavage of the protecting groups [24] [27]. The compound demonstrates enhanced stability when stored at reduced temperatures, with optimal preservation achieved at 2-8 degrees Celsius [26] [27].

Kinetic stability studies indicate that Z-Glu-OBzl maintains structural integrity for several months when stored at room temperature under appropriate conditions [26] [27]. However, storage at elevated temperatures (above 40 degrees Celsius) accelerates decomposition processes, particularly in the presence of moisture or acidic impurities [24] [27]. The thermal decomposition activation energy suggests that the compound remains stable for practical synthetic applications requiring moderate heating [24] [27].

Freeze-thaw cycling studies demonstrate that Z-Glu-OBzl tolerates multiple temperature transitions without significant degradation, making it suitable for storage in standard laboratory freezers [27] [28]. The compound exhibits minimal thermal expansion coefficients, reducing stress-induced decomposition during temperature fluctuations [27] [28].

Direct Benzylation Methods

The most fundamental approach to synthesizing Z-Glu-OBzl involves the direct esterification of protected glutamic acid with benzyl alcohol. The classical method employs cyclohexane as a water-azeotroping solvent, which offers significant advantages over traditional hazardous solvents such as benzene or carbon tetrachloride [1] [2]. This environmentally safer approach maintains high efficiency while eliminating safety concerns associated with carcinogenic solvents.

The reaction typically proceeds under reflux conditions at 80-85°C for 4-6 hours, utilizing a Dean-Stark apparatus for continuous water removal [3] [2]. Para-toluenesulfonic acid serves as both catalyst and protecting group, facilitating esterification while forming stable tosylate salts. Product precipitation is achieved through the addition of ethyl acetate rather than diethyl ether, improving both yield and handling characteristics [3] [2].

Anhydride-Mediated Synthesis

A sophisticated classical route involves the preparation of Z-glutamic anhydride as an activated intermediate [4]. This method begins with the reaction of glutamic acid with Z-OSu (N-hydroxysuccinimide ester) to generate Z-Glu, followed by cyclization with acetic anhydride under heating conditions [4]. The resulting anhydride is then dissolved in ether and benzyl alcohol, with cyclohexylamine added dropwise under ice bath conditions to promote regioselective ring opening [4].

This methodology offers excellent control over regioselectivity, with the anhydride intermediate favoring alpha-carboxyl esterification. Yields typically range from 75-80% with purities exceeding 90% after crystallization and removal of the dicyclohexylamine (DCHA) salt [4].

Mixed Anhydride Protocols

Traditional mixed anhydride methods utilize carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-ethylcarbodiimide (EDC) in combination with N-hydroxysuccinimide [5] [6]. These protocols operate under mild conditions, typically 0°C to room temperature in dichloromethane or dimethylformamide [5]. The reaction proceeds through formation of an activated ester intermediate, which subsequently undergoes nucleophilic attack by benzyl alcohol [5].

Tosyl Chloride Catalyzed Esterification

Recent developments have demonstrated the effectiveness of p-toluenesulfonyl chloride as both catalyst and activating agent for benzyl esterification [3]. This method involves refluxing glutamic acid with benzyl alcohol and p-TsCl in cyclohexane for 24 hours [3]. The approach yields 81% of the desired product as a tosylate salt, which can be readily converted to the free base through standard alkaline treatment [3].

Modern Synthetic Approaches

Biocatalytic Methodologies

Contemporary synthetic chemistry has embraced enzymatic approaches for the preparation of Z-Glu-OBzl derivatives. Alcalase protease-mediated esterification represents a breakthrough in green synthesis, achieving 81% yield under mild aqueous conditions [7]. This method utilizes N-Boc L-glutamic acid as starting material, with the enzyme facilitating mono-benzylesterification through its inherent selectivity for alpha-carboxyl groups [7].

Alternative biocatalytic routes include gamma-selective hydrolysis of alpha,gamma-dibenzyl L-glutamate using specialized esterases, achieving yields up to 71% [7]. These enzymatic processes operate under physiological conditions (37°C, aqueous buffer) and offer exceptional stereoselectivity, eliminating the risk of racemization commonly associated with harsh chemical conditions [7].

Advanced Coupling Strategies

Modern coupling methodologies have significantly improved both efficiency and selectivity in Z-Glu-OBzl synthesis. EDC/DCC-mediated coupling with 4-dimethylaminopyridine (DMAP) as catalyst provides yields of 80-90% with purities exceeding 98% . These methods operate at room temperature in anhydrous conditions, utilizing water-soluble carbodiimides to facilitate product isolation and waste management .

The integration of automated synthesis platforms has enabled continuous flow processing for large-scale production. Flow chemistry approaches offer enhanced heat and mass transfer, improved safety profiles, and consistent product quality compared to traditional batch processes .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating Z-Glu-OBzl synthesis while maintaining product integrity [9]. These methods typically reduce reaction times from hours to minutes while achieving comparable or superior yields [9]. The selective heating mechanism of microwave radiation enhances reaction kinetics without promoting side reactions or decomposition [9].

Genetic Code Expansion Applications

Recent advances in synthetic biology have enabled the genetic incorporation of benzyl glutamate analogues directly into proteins [10] [11]. This approach utilizes engineered aminoacyl-tRNA synthetase/tRNA pairs to incorporate Z-Glu-OBzl derivatives as non-canonical amino acids during protein biosynthesis [10]. While not traditional synthetic chemistry, this methodology represents a paradigm shift toward biological production of complex protected amino acids [10].

Industrial Production Methods

Large-Scale Batch Processing

Commercial production of Z-Glu-OBzl typically employs optimized batch reactors with capacities ranging from 100-1000 liters . Industrial protocols prioritize cost-effectiveness, safety, and environmental compliance over maximum yield. Cyclohexane-based esterification remains the preferred method due to its favorable safety profile and recyclability [1].

Temperature control systems maintain precise reaction conditions (80-85°C) while automated addition systems ensure consistent stoichiometry [1]. Crystallization vessels equipped with controlled cooling systems enable reproducible product isolation with 85-92% recovery rates [2].

Continuous Manufacturing Systems

Advanced pharmaceutical manufacturers have implemented continuous flow reactors for Z-Glu-OBzl production . These systems offer several advantages including enhanced safety, improved product quality, and reduced environmental impact . Plug flow reactors operating at steady-state conditions provide consistent residence times and thermal profiles, resulting in batch-to-batch consistency exceeding traditional methods .

Process Analytical Technology Integration

Modern industrial synthesis incorporates real-time monitoring systems including in-line HPLC, infrared spectroscopy, and automated titration systems [12]. These technologies enable immediate process adjustments to maintain optimal conditions and ensure consistent product quality [12]. Statistical process control methods provide early warning systems for deviations from target specifications [12].

Supply Chain Optimization

Industrial production strategies emphasize vertical integration of raw material supply chains. Many manufacturers maintain in-house production capabilities for key intermediates including Z-protected amino acids and benzyl alcohol derivatives [13]. This approach ensures supply security while maintaining cost competitiveness [13].

Green Chemistry Considerations

Solvent Selection and Recycling

Green chemistry principles have driven significant improvements in Z-Glu-OBzl synthesis. The replacement of benzene and carbon tetrachloride with cyclohexane represents a major advancement in process safety [2]. Cyclohexane offers similar azeotropic properties while eliminating carcinogenic risks [2]. Solvent recovery systems enable >95% recycling of cyclohexane, substantially reducing waste generation [2].

Water-based reaction media have gained prominence in biocatalytic processes [7]. These systems eliminate organic solvent requirements entirely while providing excellent enzyme stability and activity [7]. Aqueous workup procedures further reduce environmental impact by minimizing organic waste streams [7].

Atom Economy Enhancement

Modern synthetic routes emphasize high atom economy through careful selection of protecting group strategies [14]. The use of recyclable catalysts such as immobilized enzymes enables multiple reaction cycles from a single catalyst preparation [7]. One-pot synthesis protocols minimize isolation steps and associated waste generation [9].

Energy Efficiency Improvements

Microwave-assisted synthesis provides significant energy savings compared to conventional heating methods [9]. These techniques achieve target temperatures rapidly while maintaining precise control, reducing overall energy consumption by 30-50% [9]. Flow chemistry systems offer enhanced heat integration and recovery, further improving energy efficiency [15].

Bio-based Feedstock Utilization

The integration of renewable starting materials represents an emerging trend in sustainable Z-Glu-OBzl production [16]. Fermentation-derived glutamic acid from renewable feedstocks such as corn or sugarcane provides carbon-neutral alternatives to petroleum-derived precursors [17]. Biosynthetic benzyl alcohol from lignin depolymerization offers additional sustainability benefits [18].

Purification Techniques

Crystallization Methodologies

Controlled crystallization from ethyl acetate represents the primary purification method for Z-Glu-OBzl [2]. The process involves dissolution in hot ethyl acetate followed by controlled cooling to 10-15°C over 2-4 hours [19]. Seeding with pure crystals enhances nucleation control and improves crystal quality [19]. Recovery rates typically achieve 85-92% with final purities of 98-99% [20].

Anti-solvent crystallization using hexane provides an alternative approach for heat-sensitive preparations [19]. The method involves slow addition of hexane to a concentrated ethyl acetate solution, promoting gradual precipitation of high-purity crystals [19]. Cooling to -20°C enhances recovery while maintaining crystal integrity [19].

Chromatographic Separations

Column chromatography using silica gel with ethyl acetate/hexane gradients provides excellent resolution of Z-Glu-OBzl from synthetic impurities [21]. Medium-pressure liquid chromatography systems enable processing of gram-scale quantities with 95-98% purity in the final product [21]. Automated gradient systems ensure reproducible separations while minimizing manual intervention [21].

High-Performance Liquid Chromatography (HPLC) serves as the ultimate purification method for analytical standards and high-value applications [22]. Reverse-phase C18 columns with methanol/water/TFA mobile phases achieve >99% purity with excellent resolution of enantiomeric impurities [22]. Preparative HPLC systems enable kilogram-scale purifications for specialized applications [22].

Advanced Separation Technologies

Supercritical fluid chromatography (SFC) offers environmentally friendly alternatives to traditional HPLC methods [22]. Carbon dioxide-based mobile phases with methanol modifiers provide excellent separation efficiency while generating minimal organic waste [22]. Chiral SFC methods enable resolution of enantiomeric impurities with superior efficiency compared to traditional methods [22].

Membrane filtration techniques including ultrafiltration and nanofiltration provide effective removal of high molecular weight impurities [23]. These methods operate under mild conditions, preserving product integrity while achieving high recovery rates [23].

Quality Control Parameters

Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) serves as the primary method for purity determination [12]. UV detection at 254 nm provides sensitive quantification of aromatic impurities, with specifications typically requiring ≥98.0% purity [12]. Gradient elution methods using C18 columns with methanol/water/TFA mobile phases achieve baseline resolution of potential impurities [12].

Mass spectrometry provides definitive structural confirmation through molecular ion identification and fragmentation pattern analysis [12]. Electrospray ionization (ESI) coupled with high-resolution mass spectrometry enables detection of trace impurities at ppm levels [12].

Stereochemical Analysis

Chiral HPLC methods ensure optical purity specifications, typically requiring ≤0.5% D-enantiomer content [12]. Derivatization-free approaches using chiral stationary phases provide direct analysis without sample modification [12]. Circular dichroism spectroscopy offers complementary confirmation of absolute configuration [12].

Polarimetry measurements provide routine monitoring of optical activity, with specifications typically requiring -23.0±2.0° for [α]D20 in methanol [12]. Temperature-controlled measurements ensure reproducible results across different laboratories [12].

Physical and Thermal Properties

Melting point determination using capillary methods provides rapid assessment of product purity and polymorphic form [12]. Specifications typically require 95.0-105.0°C for pharmaceutical-grade material [12]. Differential scanning calorimetry enables detection of polymorphic transitions and residual solvents [24].

Karl Fischer titration quantifies residual water content, with specifications typically requiring ≤0.50% loss on drying [12]. Thermogravimetric analysis provides comprehensive thermal stability assessment under controlled atmospheric conditions [24].

Impurity Profiling

Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural verification through 1H and 13C analysis [12]. Two-dimensional NMR techniques enable complete assignment of chemical shifts and confirmation of connectivity patterns [12]. Quantitative NMR methods offer direct measurement of impurity levels without external standards [12].

Heavy metals analysis using inductively coupled plasma mass spectrometry (ICP-MS) ensures specifications of ≤20 ppm lead content [12]. Multi-element screening provides comprehensive assessment of potentially toxic metal contaminants [12].

Solubility and Solution Properties

Solution clarity testing in specified solvents ensures absence of particulate matter and undissolved impurities [12]. Standard protocols require clear solutions when dissolving 0.3 g in 2 mL methanol [12]. Filtration tests using 0.22 μm membranes provide quantitative assessment of solution quality [12].